molecular formula C5H11NO B6351350 (1S)-1-(Oxetan-3-yl)ethanamine CAS No. 2089671-91-8

(1S)-1-(Oxetan-3-yl)ethanamine

Cat. No.: B6351350
CAS No.: 2089671-91-8
M. Wt: 101.15 g/mol
InChI Key: YXKNHHVCEJACHK-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-(Oxetan-3-yl)ethanamine is an organic compound that features an oxetane ring and an ethanamine group. Oxetane rings are four-membered cyclic ethers known for their strained ring structure, which imparts unique chemical properties. The compound’s stereochemistry is denoted by the (1S) configuration, indicating the spatial arrangement of atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(Oxetan-3-yl)ethanamine typically involves the formation of the oxetane ring followed by the introduction of the ethanamine group. One common method is the cyclization of a suitable precursor under acidic or basic conditions to form the oxetane ring. The ethanamine group can then be introduced through nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable processes such as continuous flow synthesis or batch reactors. These methods ensure high yield and purity while maintaining cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(Oxetan-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetanones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxetane ring to more stable structures.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the ethanamine group or the oxetane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetanones, while substitution reactions can produce various substituted ethanamines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific stereochemistry.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(Oxetan-3-yl)ethanamine would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The oxetane ring’s strained structure can also make it a reactive intermediate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(Oxetan-3-yl)ethanamine: The enantiomer of the compound with different stereochemistry.

    (1S)-1-(Oxetan-3-yl)propanamine: A similar compound with a propanamine group instead of an ethanamine group.

    (1S)-1-(Tetrahydrofuran-3-yl)ethanamine: A compound with a tetrahydrofuran ring instead of an oxetane ring.

Uniqueness

(1S)-1-(Oxetan-3-yl)ethanamine is unique due to its specific stereochemistry and the presence of the oxetane ring, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

(1S)-1-(oxetan-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-4(6)5-2-7-3-5/h4-5H,2-3,6H2,1H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKNHHVCEJACHK-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1COC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1COC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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